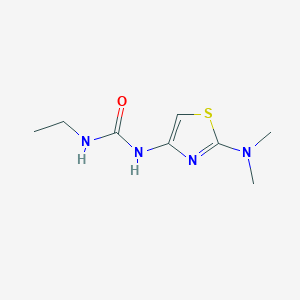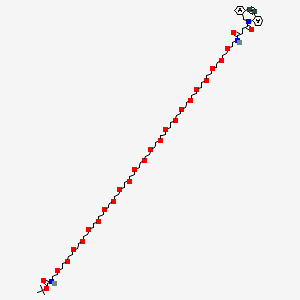
DBCO-PEG23-NH-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DBCO-PEG23-NH-Boc is a long-chain click chemistry reagent. It contains a dibenzocyclooctyne (DBCO) functional group attached to the end of a polyethylene glycol (PEG) chain, and a tert-butoxycarbonyl (Boc)-protected amino group at the other end. The DBCO group is known for its ability to react with azides through copper-free click chemistry, forming stable triazole linkages. The Boc protecting group can be deprotected under acidic conditions to free the amine. The hydrophilic PEG linker increases the water solubility of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG23-NH-Boc involves several steps:
PEGylation: The PEG chain is synthesized by polymerizing ethylene oxide.
Functionalization: The PEG chain is functionalized with a DBCO group at one end and a Boc-protected amino group at the other end. This involves the reaction of PEG with DBCO and Boc-protected amine under specific conditions.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity (≥98%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce PEG.
Functionalization: Large-scale functionalization of PEG with DBCO and Boc-protected amine.
Purification: Industrial purification techniques such as large-scale chromatography or crystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
DBCO-PEG23-NH-Boc undergoes several types of chemical reactions:
Click Chemistry: The DBCO group reacts with azides through copper-free click chemistry, forming stable triazole linkages
Deprotection: The Boc protecting group can be removed under acidic conditions to free the amine
Common Reagents and Conditions
Azides: React with the DBCO group under mild conditions to form triazole linkages.
Acids: Used to deprotect the Boc group, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Triazole Linkages: Formed from the reaction of DBCO with azides.
Free Amine: Formed from the deprotection of the Boc group.
Applications De Recherche Scientifique
DBCO-PEG23-NH-Boc has a wide range of applications in scientific research:
Chemistry: Used in click chemistry reactions to form stable triazole linkages
Biology: Used for bioconjugation and labeling of biomolecules such as proteins and antibodies.
Medicine: Used in drug delivery systems to modify drug carriers or nanoparticles.
Industry: Used in the development of new materials and surface modifications.
Mécanisme D'action
The mechanism of action of DBCO-PEG23-NH-Boc involves:
Comparaison Avec Des Composés Similaires
Similar Compounds
DBCO-PEG4-NH-Boc: Similar structure but with a shorter PEG chain.
DBCO-PEG12-NH-Boc: Similar structure but with a medium-length PEG chain.
DBCO-PEG24-NH-Boc: Similar structure but with a slightly longer PEG chain.
Uniqueness
DBCO-PEG23-NH-Boc is unique due to its long PEG chain, which provides increased water solubility and biocompatibility compared to shorter PEG chains. The combination of DBCO and Boc groups allows for versatile applications in click chemistry and bioconjugation .
Propriétés
Formule moléculaire |
C72H121N3O27 |
|---|---|
Poids moléculaire |
1460.7 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C72H121N3O27/c1-72(2,3)102-71(78)74-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-55-98-57-59-100-61-63-101-62-60-99-58-56-97-54-52-95-50-48-93-46-44-91-42-40-89-38-36-87-34-32-85-30-28-83-26-24-81-22-20-79-18-16-73-69(76)14-15-70(77)75-64-67-10-5-4-8-65(67)12-13-66-9-6-7-11-68(66)75/h4-11H,14-64H2,1-3H3,(H,73,76)(H,74,78) |
Clé InChI |
OZBQVWBGBAGGFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
![4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13715880.png)
![3-Oxo-3-[6-(trifluoromethyl)-2-pyridyl]propanenitrile](/img/structure/B13715890.png)
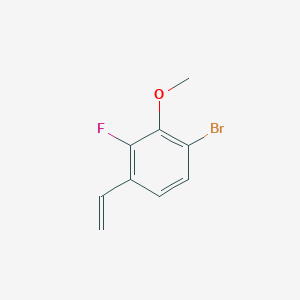
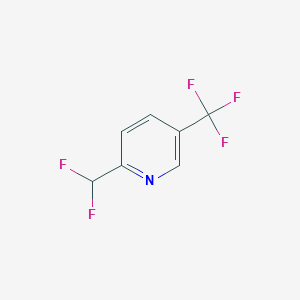
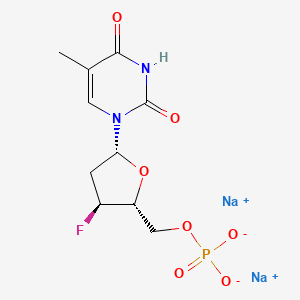
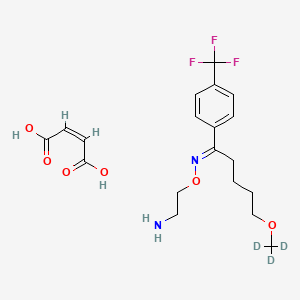

![3-[5-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13715932.png)
![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/no-structure.png)
![2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide](/img/structure/B13715949.png)


